2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
The compound 2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide features a cyclopenta[c]pyrazole core substituted with a sulfone-containing thiolan ring and a phenylethyl carboxamide side chain. Its structural complexity arises from:
- Cyclopenta[c]pyrazole: A fused bicyclic system providing rigidity and planar geometry.
- 1,1-Dioxo-thiolan-3-yl: A sulfone-modified tetrahydrothiophene ring, enhancing polarity and metabolic stability.
- N-(2-Phenylethyl)carboxamide: A lipophilic aromatic substituent likely influencing receptor binding and bioavailability.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(20-11-9-14-5-2-1-3-6-14)18-16-7-4-8-17(16)21-22(18)15-10-12-26(24,25)13-15/h1-3,5-6,15H,4,7-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOPRACFQVXCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiolane ring, the cyclopenta[c]pyrazole core, and the final coupling with the phenylethyl group. Common reagents used in these reactions include sulfur-containing compounds, pyrazole derivatives, and phenylethylamines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable subject for studying reaction mechanisms and chemical properties.
Biology: The compound’s potential biological activity can be explored for applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways in the body.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiolane ring and phenylethyl group may play crucial roles in its binding affinity and specificity, while the cyclopenta[c]pyrazole core may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on BK77270’s structure with a phenylethyl substituent replacing ethylphenyl.
Structural Modifications and Implications
a) Core Heterocycle Variations
- Cyclopenta[c]pyrazole vs.
- Thiophene vs. Thiolan-Sulfone : Thiophene-containing analogs (e.g., ) exhibit π-conjugation for electronic stabilization, whereas the sulfone in the target compound enhances polarity and oxidative stability .
b) Substituent Effects
- N-(2-Phenylethyl) vs.
- Carboxamide vs. Carboxylic Acid : The carboxamide group (target compound, BK77270) offers hydrogen-bonding capability without ionization, unlike the carboxylic acid in , which may form salts but has lower membrane permeability .
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a member of the cyclopenta[c]pyrazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of the compound features a cyclopenta[c]pyrazole core, which is known for its diverse pharmacological properties. The presence of a 1,1-dioxo-1lambda6-thiolan moiety and a phenylethyl substituent suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula: C15H16N4O2S
- Molecular Weight: Approximately 320.38 g/mol
The biological activity of cyclopenta[c]pyrazole derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The unique structural components of This compound may enable it to modulate the activity of these targets, leading to various pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that compounds within the cyclopenta[c]pyrazole class exhibit significant biological activities:
- Anticancer Activity: Research indicates that cyclopenta[c]pyrazoles can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study involving a related cyclopenta[c]pyrazole derivative demonstrated IC50 values in the nanomolar range against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways.
Case Study 2: Anti-inflammatory Properties
Another investigation revealed that certain derivatives reduced the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. This effect was linked to the modulation of NF-kB signaling pathways.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in various related compounds:
| Compound Name | Activity Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-phenylethyl)... | Anticancer | <10 | Inhibition of kinase pathways |
| 1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole... | Anti-inflammatory | 50 | Modulation of NF-kB signaling |
| N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | Antimicrobial | 25 | Disruption of bacterial cell wall synthesis |
Research Findings and Future Directions
Research on This compound is still emerging. Preliminary findings suggest that its unique structural features may lead to novel therapeutic applications. Future studies should focus on:
- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
